Methyl 5-iodoquinoline-8-carboxylate
Description
Evolution of Quinoline Derivatives in Medicinal Chemistry
Quinoline, first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, laid the foundation for a century of alkaloid research. Early applications focused on natural derivatives like quinine, an antimalarial agent extracted from cinchona bark, which became a template for synthetic analogs such as chloroquine and primaquine. The 20th century saw quinolines diversify into antibacterial (e.g., ciprofloxacin), anticancer (e.g., camptothecin), and antitubercular (e.g., bedaquiline) agents.
The shift toward synthetic modifications began with the identification of quinoline’s heterocyclic core as a versatile pharmacophore. For example, sitamaquine, a 8-aminoquinoline derivative, demonstrated antileishmanial activity but was discontinued due to toxicity. Modern efforts prioritize functionalization at strategic positions (e.g., C-5 and C-8) to optimize pharmacokinetics and reduce off-target effects.
Role of Halogenated Quinoline Scaffolds in Drug Discovery
Halogenation, particularly iodination, enhances quinoline’s electronic properties and binding affinity. Iodine’s large atomic radius and polarizability facilitate π-π stacking and halogen bonding with biological targets, such as enzyme active sites. For instance, ethyl 5-iodoquinoline-8-carboxylate exhibits improved antimicrobial activity compared to non-halogenated analogs, attributed to its enhanced interaction with bacterial DNA gyrase.
Halogenated quinolines also serve as intermediates in cross-coupling reactions, enabling rapid diversification. Suzuki-Miyaura and Buchwald-Hartwig reactions using iodoquinolines yield biaryl and amino-substituted derivatives, respectively, which are valuable in oncology and neurology.
Table 1: Biological Activities of Halogenated Quinoline Derivatives
| Compound | Halogen | Target Disease | Mechanism of Action |
|---|---|---|---|
| Chloroquine | Cl | Malaria | Hemozoin crystallization inhibition |
| Bedaquiline | Cl | Tuberculosis | ATP synthase inhibition |
| Ethyl 5-iodoquinoline-8-carboxylate | I | Bacterial infections | DNA gyrase interference |
Academic Significance of Iodo-Substituted Carboxyquinolines
Methyl 5-iodoquinoline-8-carboxylate exemplifies the synergy between iodination and carboxylation. The iodine atom at C-5 increases electrophilicity, facilitating nucleophilic aromatic substitution, while the C-8 carboxylate ester improves solubility and metabolic stability. These features make it a scaffold for hybrid molecules, such as ibuprofen-quinoline conjugates, which leverage dual anti-inflammatory and antimicrobial mechanisms.
Synthetic routes to iodo-carboxyquinolines often employ directed ortho-metalation or diazotization-iodination sequences. For example, 6-iodoquinoline is synthesized via diazotization of 6-aminoquinoline with sodium nitrite and trifluoromethanesulfonic acid, followed by potassium iodide treatment. Similar methodologies could adapt to this compound by modifying starting materials and protecting groups.
Table 2: Synthetic Methods for Iodo-Substituted Carboxyquinolines
The academic appeal of these compounds lies in their dual functionality: the iodine atom serves as a synthetic handle for further derivatization, while the carboxylate group enables salt formation or prodrug design. Computational studies, such as molecular docking and ADMET predictions, further validate their potential by predicting strong target binding and favorable pharmacokinetic profiles.
Properties
Molecular Formula |
C11H8INO2 |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
methyl 5-iodoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H8INO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3 |
InChI Key |
DEMCTHILCXSTSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)I)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Three-Component Synthesis of Iodoquinoline Derivatives
A recent study demonstrated the synthesis of iodo-substituted carboxy-quinolines using a one-pot, three-component reaction catalyzed by trifluoroacetic acid (TFA) under acidic conditions. The starting materials included iodo-aniline, pyruvic acid, and substituted aldehydes, which upon reaction formed quinoline derivatives with iodine substitution.
- Reaction Conditions:
- Catalyst: Trifluoroacetic acid (TFA)
- Solvent: Acetic acid or ethanol
- Temperature: Reflux (~80-100 °C)
- Time: 12 hours
- Outcome:
- Quinoline derivatives with iodine substitution were obtained.
- The solvent and substituent electronic effects influenced the product distribution.
- Methyl carboxy-quinoline derivatives were isolated as major products when acetic acid was used as solvent.
This method offers advantages such as:
- High yields
- Cost-effective catalysts
- Efficient purification
- Rapid synthesis
Table 1: Summary of One-Pot Synthesis Parameters and Outcomes
| Parameter | Details |
|---|---|
| Catalyst | Trifluoroacetic acid (TFA) |
| Solvent | Acetic acid (for quinoline derivatives) |
| Temperature | Reflux (~80-100 °C) |
| Reaction Time | 12 hours |
| Starting Materials | Iodo-aniline, pyruvic acid, substituted aldehydes |
| Product Types | This compound and by-products |
| Yield | High (exact yields vary with substituents) |
Halogenation via Electrophilic Iodination
Iodination at the 5-position of quinoline derivatives can be achieved by electrophilic substitution using iodine sources such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or molecular iodine (I2) in the presence of oxidizing agents.
-
- Quinoline-8-carboxylic acid or its methyl ester is dissolved in an appropriate solvent (e.g., acetic acid, dichloromethane).
- Iodinating agent is added slowly at controlled temperature (0-25 °C).
- Reaction is monitored by TLC or HPLC.
- Work-up involves quenching, extraction, and purification by recrystallization or chromatography.
-
- Regioselective iodination at the 5-position due to electronic properties of quinoline.
- Mild reaction conditions.
-
- Possible formation of polyiodinated by-products.
- Need for careful control of stoichiometry and reaction time.
Esterification to Methyl Ester
If starting from 5-iodoquinoline-8-carboxylic acid, methylation to the methyl ester is performed by:
-
- Refluxing the acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl).
- Removal of water drives the equilibrium toward ester formation.
-
- Use of diazomethane for methylation of the carboxylic acid.
- Methyl iodide with a base (e.g., potassium carbonate) in polar aprotic solvents.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| One-pot three-component (TFA) | Simultaneous formation of quinoline and iodination | High yield, cost-effective catalyst, simple purification | Requires specific starting materials |
| Electrophilic iodination | Direct iodination of quinoline esters | Regioselective, mild conditions | Risk of over-iodination, requires control |
| Fischer esterification | Acid-catalyzed methylation of acid | Simple, widely used | Equilibrium reaction, longer times |
| Diazomethane methylation | Rapid methylation of acid | High efficiency, mild conditions | Diazomethane is toxic and explosive |
| Methyl iodide alkylation | SN2 reaction on carboxylate salts | Effective for sensitive substrates | Requires strong base, possible side reactions |
Research Findings and Notes
- The electronic nature and position of substituents on aldehydes used in the one-pot synthesis significantly affect the reaction pathway and product distribution.
- Using acetic acid as solvent favors quinoline derivative formation, while ethanol leads to pyrrole-2-one by-products.
- Trifluoroacetic acid catalysis provides a cost-effective and efficient route for iodinated quinoline derivatives.
- Electrophilic iodination methods require precise control to avoid multiple iodination.
- Esterification methods are well-established and can be tailored depending on the substrate sensitivity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and various coupled products .
Scientific Research Applications
Chemistry: Methyl 5-iodoquinoline-8-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Quinoline derivatives have shown potential in the treatment of various diseases, including malaria, cancer, and bacterial infections. This compound serves as a precursor for these bioactive compounds .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials that require the quinoline scaffold .
Mechanism of Action
The mechanism of action of methyl 5-iodoquinoline-8-carboxylate is primarily related to its ability to interact with biological targets through its quinoline core. The iodine atom and carboxylate group can enhance its binding affinity to specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative synthesized from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 5-iodoquinoline-8-carboxylate with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Halogen-Substituted Analogs
Methyl 8-Bromoquinoline-5-Carboxylate
- Molecular Formula: C₁₁H₈BrNO₂
- Molecular Weight : 266.09 g/mol
- Key Differences :
- Applications : Used as an intermediate in drug synthesis, particularly where bromine’s moderate reactivity is advantageous .
Methyl 5-Bromoquinoline-8-Carboxylate
- CAS No.: 1445781-45-2
- Molecular Weight : ~265 g/mol (estimated).
- Key Differences: Bromine at position 5 instead of iodine. Positional isomerism alters electronic effects on the quinoline ring. Patent literature highlights its use in kinase inhibitor development .
Methyl 5-Chloroquinoline-8-Carboxylate (Hypothetical)
- Expected Properties :
- Chlorine’s smaller size and higher electronegativity would decrease lipophilicity (lower LogP) compared to iodine.
- Reduced stability in radical or nucleophilic substitution reactions.
Methyl-Substituted Analog
Methyl 8-Methylquinoline-5-Carboxylate
- Molecular Formula: C₁₂H₁₁NO₂
- Molecular Weight : 201.22 g/mol
- LogP : 2.33
- Key Differences: Methyl group at position 8 instead of iodine. Lower molecular weight and higher solubility in aqueous media due to reduced lipophilicity.
- Applications: Potential use in fluorescence-based materials due to unhindered π-conjugation.
Functional Group Variants
Ethyl 8-Hydroxyquinoline-5-Carboxylate
- Molecular Formula: C₁₂H₁₁NO₃
- Purity : 95%
- Key Differences :
- Applications : Chelation properties for metal ions in analytical chemistry.
Methyl 6-Fluoroisoquinoline-8-Carboxylate
- Molecular Formula: C₁₁H₈FNO₂
- Molecular Weight : 205.18 g/mol
- Key Differences: Fluorine (F) at position 6 on an isoquinoline backbone. Fluorine’s electronegativity enhances electronic effects on adjacent functional groups. Applications in agrochemicals due to fluorine’s metabolic stability .
Electron-Withdrawing Substituents
Methyl 4-Hydroxy-8-Nitroquinoline-2-Carboxylate
- Molecular Formula : C₁₁H₈N₂O₅
- Molecular Weight : 248.19 g/mol
- Key Differences: Nitro (-NO₂) group at position 8 introduces strong electron-withdrawing effects. Enhanced acidity of the hydroxy group at position 4 compared to iodine’s neutral substituent .
- Applications: Potential use in antimicrobial agents due to nitro group’s redox activity.
Physicochemical and Reactivity Comparison
| Property | Methyl 5-Iodooquinoline-8-Carboxylate | Methyl 8-Bromoquinoline-5-Carboxylate | Methyl 8-Methylquinoline-5-Carboxylate | Ethyl 8-Hydroxyquinoline-5-Carboxylate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~277 (estimated) | 266.09 | 201.22 | 221.25 |
| LogP | ~3.5 (estimated) | ~2.8 (estimated) | 2.33 | ~1.9 (estimated) |
| Reactivity in Cross-Coupling | High (Iodo) | Moderate (Bromo) | None | None |
| Key Applications | Drug synthesis, materials science | Pharmaceutical intermediates | Fluorescent probes | Metal chelation |
Key Research Findings
- Reactivity: Iodine’s superior leaving-group ability makes this compound more reactive in palladium-catalyzed couplings than bromo or chloro analogs .
- Stability : Iodo compounds may exhibit photodegradation risks, necessitating storage in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
